2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide
Overview
Description
The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide” is a complex organic molecule. It contains an amide group (-CONH2), a butyl and ethyl group indicating the presence of alkyl chains, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, an amide functional group, and alkyl chains. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group and the 1,2,3-triazole ring. The amide could potentially undergo hydrolysis, while the triazole ring might participate in various transformations depending on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Triazole Derivatives and Biological Activities
Triazole compounds, including those similar to 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-ethylacetamide, have been extensively studied for their diverse biological activities and potential applications in pharmaceutical development. Triazoles are a class of five-membered heterocyclic compounds that have shown a broad range of biological activities due to their structural variations. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The interest in triazole derivatives for drug development is driven by the success of various triazoles in the pharmaceutical market and the continuous search for new therapeutic agents for emerging health challenges (Ferreira et al., 2013).
Industrial Applications
Aside from their potential in drug development, 3- and 4-substituted amino-1,2,4-triazoles, a category that includes the specific compound , have been used in various industrial applications. These include the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Synthesis and Physico-Chemical Properties
The synthesis and study of physico-chemical properties of triazole derivatives, including those with thio and amino groups, have been an area of significant research. These compounds are used in various fields, including pharmaceuticals, engineering, metallurgy, and agriculture. Their applications range from optical materials and photosensitizers to antioxidants and corrosion inhibitors, reflecting the broad utility and low toxicity of these compounds (Parchenko, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-butyl-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O/c1-3-5-6-15(4-2)11(17)9-16-8-10(7-12)13-14-16/h8H,3-7,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOYJLJGQSSNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C=C(N=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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